1,3-Dibromo-2-fluorobenzene

Description

Structural and Chemical Context within Halogenated Aromatics

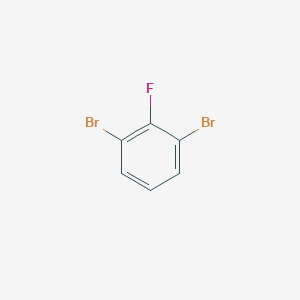

The molecular structure of 1,3-Dibromo-2-fluorobenzene, with the chemical formula C₆H₃Br₂F, consists of a central benzene (B151609) ring. A fluorine atom is attached at the 2-position, flanked by two bromine atoms at the 1 and 3 positions. cymitquimica.com This specific substitution pattern is crucial to its chemical behavior. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which influences the electron density of the aromatic ring and the reactivity of the adjacent carbon-bromine bonds.

This structure places this compound within the broad class of halogenated aromatic compounds, which are widely used as intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.comcphi-online.com The presence of multiple halogen atoms allows for selective chemical transformations. The bromine atoms, for instance, are suitable for participating in various cross-coupling reactions, a cornerstone of modern organic synthesis. The fluorine atom, while generally a poor leaving group in nucleophilic substitutions, significantly modulates the reactivity at other positions on the ring. cymitquimica.com

Significance as a Research Compound and Synthetic Building Block

The primary significance of this compound lies in its role as a versatile synthetic building block. lookchem.com The two bromine atoms can be selectively replaced or used in coupling reactions to build more complex molecular architectures. This makes it a valuable precursor for creating specialized chemicals for the pharmaceutical and agrochemical industries. cymitquimica.comcphi-online.com

A key application of this compound is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It is suggested that this compound can undergo successive reactions with reagents like ethylboronic acids to introduce new functional groups. vulcanchem.com The different electronic environments of the two bromine atoms—one ortho and one meta to the fluorine substituent—can potentially allow for site-selective reactions. This enables chemists to functionalize one position while leaving the other bromine atom intact for a subsequent reaction step. This stepwise functionalization is a powerful tool for the controlled synthesis of complex, multi-substituted aromatic compounds. Research on similar molecules, like 1,4-dibromo-2-fluorobenzene, has shown successful synthesis of fluorinated terphenyls via site-selective Suzuki-Miyaura reactions, highlighting the potential of such building blocks. researchgate.net

Current Research Landscape and Future Directions

The current research landscape positions this compound primarily as a commercially available and versatile chemical intermediate rather than a direct subject of extensive standalone study. sigmaaldrich.commanchesterorganics.comchemscene.com Its value is realized in its application for constructing more elaborate molecules.

Future research directions involving this compound are likely to be driven by the broader trends in medicinal chemistry and materials science. The synthesis of polyhalogenated and functionalized aromatic compounds is central to the discovery of new drugs and agrochemicals. cphi-online.com The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and binding affinity. Therefore, this compound represents a readily available starting material for creating novel, fluorinated bioactive compounds.

Furthermore, the use of related dibrominated fluorobenzenes to synthesize fluorinated terphenyls suggests potential applications in materials science. researchgate.net Fluorinated aromatic structures are of interest for developing functional materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The unique electronic properties conferred by the fluorine and bromine atoms make this compound a promising building block for the next generation of advanced materials.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1435-54-7 sigmaaldrich.com |

| Molecular Formula | C₆H₃Br₂F cymitquimica.com |

| Molecular Weight | 253.89 g/mol cphi-online.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI | InChI=1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H cymitquimica.com |

| InChIKey | GPPYYGWYUFOWSR-UHFFFAOYSA-N cymitquimica.com |

| SMILES | FC1=C(Br)C=CC=C1Br cymitquimica.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | White to yellow to brown solid or liquid sigmaaldrich.com |

| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.com |

| Storage Temperature | Room temperature, sealed in dry conditions sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPYYGWYUFOWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555435 | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-54-7 | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 2 Fluorobenzene and Its Derivatives

Established Synthetic Routes

Two principal strategies for the synthesis of 1,3-dibromo-2-fluorobenzene and its derivatives are the diazotization-defluoroborylation of bromoanilines and multi-step syntheses starting from substituted benzenes.

Diazotization-Defluoroborylation from Bromoanilines

A common and effective method for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluorine source.

A modified Schiemann reaction is a general method for converting arylamines to aryl fluorides and often provides better yields than the traditional Schiemann reaction. orgsyn.org In a typical procedure, an o-bromoaniline is dissolved in hydrochloric acid and cooled. orgsyn.org A solution of sodium nitrite (B80452) is then added to form the diazonium salt. orgsyn.org Subsequently, hexafluorophosphoric acid is introduced, leading to the precipitation of the o-bromobenzenediazonium (B15506850) hexafluorophosphate (B91526). orgsyn.org This intermediate is then isolated, dried, and thermally decomposed to yield 1-bromo-2-fluorobenzene (B92463). orgsyn.org While this specific example yields a different isomer, the principles are directly applicable to the synthesis of this compound by starting with the appropriately substituted bromoaniline.

The diazotization step is typically carried out at low temperatures, ranging from -20°C to +20°C, to maintain the stability of the diazonium salt. google.com The choice of acid and solvent is also crucial. For instance, using sulfuric acid as the reaction medium can enhance the stability and yield of the diazonium salt intermediate. google.com

A related approach involves a Sandmeyer-type reaction. For the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838), a derivative of the target compound, 3,5-dichloro-4-fluoroaniline (B1294558) is first dissolved in sulfuric acid to form an ammonium (B1175870) salt. google.com This salt then undergoes a tubular diazotization reaction with a sodium nitrite solution to create a diazonium salt intermediate. google.com This intermediate is subsequently added to a heated solution of cuprous bromide in hydrobromic acid to yield the final product. google.com

Multi-step Syntheses from Substituted Benzenes

Multi-step synthetic sequences starting from readily available substituted benzenes offer an alternative route to this compound and its derivatives. These methods often involve a series of reactions including nitration, reduction, bromination, and diazotization.

One such pathway begins with o-fluoronitrobenzene. google.com This starting material undergoes bromination, followed by reduction of the nitro group to an amine, and finally a diazotization-Sandmeyer reaction to introduce the second bromine atom, ultimately yielding 1,3-dibromo-4-fluorobenzene. google.com This sequence highlights the strategic manipulation of functional groups to achieve the desired substitution pattern.

Another example is the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene, which can be synthesized from 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com The process involves the reduction of the nitro group to form 2,4-dichloro-3-fluoro-aniline, which is then brominated to give 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com The final step is a diazotization and reduction of this aniline (B41778) derivative to afford the target molecule. google.com

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route for this compound depends on several factors, including the desired yield, scalability for industrial production, cost-effectiveness, and the need to minimize side reactions and impurities.

Yield and Scalability Considerations

Diazotization-based methods, particularly modified Schiemann reactions, are known to generally provide good yields. orgsyn.org For example, the synthesis of 1-bromo-2-fluorobenzene via a diazonium hexafluorophosphate intermediate can achieve yields of 73–75% based on the starting o-bromoaniline. orgsyn.org A multi-step synthesis of 1,3-dibromo-4-fluorobenzene from o-fluoronitrobenzene reported a total yield of 52.7% with high purity. google.com

For industrial-scale production, continuous processes are often favored. The use of a tubular reactor for the diazotization step in the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene offers advantages such as continuous production, enhanced safety, shorter reaction times, and energy savings, making it well-suited for industrial applications. google.com

| Synthetic Route | Starting Material | Key Reactions | Reported Yield | Scalability Notes |

| Diazotization-Defluoroborylation | o-Bromoaniline | Diazotization, Hexafluorophosphate formation, Thermal decomposition | 73-75% (for 1-bromo-2-fluorobenzene) orgsyn.org | General method, good yields. orgsyn.org |

| Multi-step Synthesis | o-Fluoronitrobenzene | Bromination, Reduction, Diazotization-Sandmeyer | 52.7% (for 1,3-dibromo-4-fluorobenzene) google.com | Suitable for industrialized production. google.com |

| Multi-step Synthesis | 1,3-dichloro-2-fluoro-4-nitro-benzene | Reduction, Bromination, Diazotization, Reduction | Not specified | Involves multiple steps. google.com |

| Sandmeyer Reaction | 3,5-dichloro-4-fluoroaniline | Tubular Diazotization, Sandmeyer reaction | High transformation efficiency reported. google.com | Tubular reactor technology suitable for industrial production. google.com |

Cost-Effectiveness and Industrial Applicability

The industrial applicability of a method is closely tied to its safety, efficiency, and scalability. The tubular diazotization technology is highlighted as being particularly suitable for industrial production due to its inherent safety and efficiency benefits. google.com The development of synthetic routes that are suitable for industrialized production is a significant goal in chemical manufacturing. google.com

Minimization of Side Reactions and Impurity Formation

Side reactions and the formation of impurities are critical concerns in chemical synthesis, as they can lower the yield and necessitate extensive purification steps. In diazotization reactions, the stability of the diazonium salt is paramount. Unstable diazonium salts can lead to decomposition and coupling side reactions, which lower the final yield. google.com The choice of reaction medium, such as using sulfuric acid, can improve the stability of the diazonium intermediate and thus reduce side reactions. google.com

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers a range of sophisticated techniques that have been applied to the synthesis of halogenated aromatic compounds, including those related to this compound. These methods focus on enhancing reaction control, efficiency, and the ability to produce complex molecules.

Continuous flow reactors (CFRs) have emerged as a powerful tool for the synthesis of halogenated compounds, offering significant advantages over traditional batch processes, especially for reactions that are highly exothermic or require precise temperature control. smolecule.com For instance, in the synthesis of related di-halogenated fluorobenzenes, CFRs provide superior heat transfer and control over residence time. This is particularly crucial for sensitive reactions like diazotization, where maintaining temperatures below 10°C is necessary to prevent the decomposition of diazonium salts. smolecule.com The use of CFRs can lead to improved yields and purity. For example, a prototype CFR system for Sandmeyer reactions, a common method for introducing halides, achieved a 92% yield. smolecule.com

The integration of in-line separation modules, such as distillation, within a continuous flow setup allows for the immediate removal of the product from the reaction mixture, which can reduce subsequent purification steps. smolecule.com This approach is beneficial for industrial-scale production where efficiency and cost-effectiveness are paramount.

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to dramatically reduce reaction times, increase yields, and enhance reaction selectivity. researchgate.netoatext.com This method utilizes microwave energy to rapidly heat the reaction mixture, often leading to more efficient and cleaner reactions compared to conventional heating. oatext.com

In the context of synthesizing heterocyclic compounds, which can be derived from halogenated aromatics, microwave irradiation has proven to be a potent tool. researchgate.net For example, the synthesis of 2-substituted tetrahydro-1,3-thiazepines, a seven-membered heterocyclic system, was successfully achieved using microwave-assisted ring closure of N-(4-hydroxybutyl)thioamides. beilstein-journals.org This reaction, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions, yielded the desired products in good to excellent yields with very short reaction times. beilstein-journals.org The optimization of conditions, such as using specific dehydrating agents like polyphosphoric acid esters (PPE) in chloroform, further demonstrates the versatility of microwave-assisted synthesis. beilstein-journals.org While direct microwave-assisted synthesis of this compound is not extensively documented, the principles are applicable to many related synthetic transformations.

The optimization of reaction conditions, including the choice of solvent and the design of ligands for catalytic processes, is critical for achieving high yields and selectivity in the synthesis of functionalized aromatic compounds. beilstein-journals.orguninsubria.it Machine learning algorithms are increasingly being used to accelerate the discovery of optimal reaction conditions by systematically exploring a wide range of parameters such as catalysts, solvents, temperature, and reagent concentrations. beilstein-journals.org

In the synthesis of metal-organic frameworks (MOFs) using functionalized linkers derived from compounds like 1,4-dibromo-2-fluorobenzene, the reaction conditions are paramount. uninsubria.itnist.gov The choice of solvent, temperature, and reagents can determine the final structure and properties of the MOF. uninsubria.it For instance, the synthesis of Co(bdp) derivatives, where 'bdp' is a benzenedipyrazole ligand, involves reacting a cobalt salt with the functionalized ligand in N,N-diethylformamide (DEF) at 160°C for several days. nist.gov

For cross-coupling reactions like the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds with brominated aromatics, ligand design plays a crucial role. researchgate.net The use of specific ligands can influence the reactivity and selectivity of the palladium catalyst. For example, in the synthesis of fluorinated terphenyls from dibrominated fluorobenzenes, the choice of phosphine (B1218219) ligands or the use of ligandless systems can significantly affect the outcome of the reaction. researchgate.net The development of efficient catalytic systems, such as using 2N2O-salen as a ligand with Na2PdCl4 in an aqueous ethanol (B145695) mixture, has been shown to be effective for the Suzuki-Miyaura reaction of dibromobenzenes. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Conditions This table is representative of optimization strategies for related compounds and not specific to this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Catalyst | Pd(OAc)2 | Na2PdCl4 | Pd(PPh3)4 | Na2PdCl4 with appropriate ligand showed high efficiency. researchgate.net |

| Ligand | PCy3 | 2N2O-salen | None | 2N2O-salen proved effective in aqueous media. researchgate.net |

| Solvent | Toluene | H2O/EtOH | DMSO | Aqueous ethanol mixture provided good results and is environmentally benign. researchgate.net |

| Base | K2CO3 | Cs2CO3 | DBU | Base choice is often substrate-dependent. acs.orgacs.org |

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Studies

The synthesis of deuterated and other isotopically labeled analogs of this compound is essential for conducting mechanistic studies of chemical reactions. medchemexpress.comprinceton.edu These labeled compounds act as probes, allowing researchers to track the fate of specific atoms throughout a reaction pathway, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. medchemexpress.com

For instance, 1,3-Dibromo-5-fluorobenzene-d3 is a commercially available deuterated version of a related isomer. medchemexpress.commedchemexpress.com The synthesis of such compounds can be achieved through two main approaches: the "synthetic approach," where a deuterium-containing starting material is carried through a synthetic sequence, or the "exchange approach," which involves the selective replacement of hydrogen with deuterium (B1214612) on the target molecule using a deuterium source like D₂O and a catalyst. princeton.edu

In a study on the synthesis of a molecular gyroscope, the selective deuteration of a central phenylene ring was accomplished by heating a hydroquinone (B1673460) precursor with D₂O in the presence of an Amberlyst-15 resin. ucla.edu This deuterated intermediate was then used in subsequent steps to produce the final isotopically labeled product. ucla.edu Similarly, mechanistic studies of fluorination reactions have utilized deuterated solvents to understand the reaction pathways. rsc.org The use of isotopically labeled compounds, such as those containing ¹⁸F, is also crucial in the development of tracers for Positron Emission Tomography (PET). rsc.org

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Fluorobenzene

Cross-Coupling Reactions

1,3-Dibromo-2-fluorobenzene is a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The cycle begins with the oxidative addition of the aryl halide, such as this compound, to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org The reactivity of halogens in this step typically follows the order I > OTf > Br > Cl. libretexts.org

The transmetalation step involves the reaction of the Pd(II) intermediate with an organoboron compound in the presence of a base. libretexts.org Two primary pathways have been proposed for this step: the boronate pathway, where the base reacts with the organoboron to form a more nucleophilic boronate, and the oxo-palladium pathway, where the base reacts with the palladium complex. rsc.org Following transmetalation, reductive elimination occurs, where the two organic groups on the palladium complex are coupled, yielding the final product and regenerating the Pd(0) catalyst. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance its reactivity and stability. libretexts.org Recent studies suggest that for some Suzuki-Miyaura reactions, the active catalyst is a monoligated L1Pd(0) species. acs.org

| Step | Description |

| Oxidative Addition | The initial step where the aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step. libretexts.orglibretexts.org |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) complex, facilitated by a base. libretexts.orgrsc.org |

| Reductive Elimination | The final step where the coupled product is released from the palladium, regenerating the Pd(0) catalyst for the next cycle. libretexts.org |

In polyhalogenated benzenes like this compound, the regioselectivity of the Suzuki-Miyaura coupling is influenced by both steric and electronic factors. rsc.org The oxidative addition step is generally faster for the C-Br bond that is less sterically hindered and more electronically deficient. rsc.org For instance, in non-symmetric dibromobenzenes, the presence of an adjacent alkene can decrease the reactivity of the proximal C-Br bond, leading to selective coupling at the distal position. rsc.orgoregonstate.edu This is attributed to the coordination of the alkene to the palladium center, which hinders oxidative addition. rsc.org

In the case of fluorinated dibromobenzenes, the fluorine atom's electron-withdrawing nature can influence the reactivity of the adjacent C-Br bonds. researchgate.net Site-selective couplings can be achieved by controlling the reaction conditions, such as the choice of catalyst, ligands, and the stoichiometry of the reagents. researchgate.net For example, using one equivalent of an arylboronic acid can lead to the selective monosubstitution of one of the bromine atoms. researchgate.netresearchgate.net

This compound and its isomers are valuable precursors for the synthesis of fluorinated terphenyls. researchgate.netresearchgate.net Terphenyls are aromatic compounds composed of three benzene (B151609) rings and their derivatives exhibit interesting electronic and optical properties. rsc.org Through sequential or one-pot Suzuki-Miyaura coupling reactions, two different aryl groups can be introduced at the positions of the bromine atoms. researchgate.netresearchgate.net

The site-selectivity of the Suzuki-Miyaura reaction allows for the controlled synthesis of unsymmetrical terphenyls. By first performing a monosubstitution reaction under controlled conditions, a bromo-biphenyl intermediate is formed. researchgate.net This intermediate can then undergo a second coupling reaction with a different arylboronic acid to yield the desired terphenyl. researchgate.netresearchgate.net This stepwise approach provides a versatile route to a wide range of functionalized and fluorinated terphenyls. researchgate.netrsc.org

Negishi Coupling Reactions

The Negishi coupling is another significant palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organozinc compound and an organic halide. rsc.org While similar in scope to the Suzuki coupling, Negishi reactions can sometimes offer different reactivity and selectivity. libretexts.org Organozinc reagents are used for the transmetalation step. organic-chemistry.org The reaction is known to be sensitive to air and moisture. libretexts.org This method has been successfully applied to the synthesis of trisubstituted alkenes with high stereoselectivity. organic-chemistry.org

Stille Coupling Reactions

The Stille coupling utilizes organotin compounds (stannanes) to couple with organic halides, also typically catalyzed by palladium. rsc.org It is a highly versatile reaction with broad functional group tolerance. uwindsor.ca Similar to the Suzuki and Negishi couplings, the mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. uwindsor.ca 1,3-Dibromo-5-fluorobenzene, a related isomer, has been used in Stille reactions to prepare ligands such as 5-fluoro-1,3-di(2-pyridyl)benzene. lookchem.comsigmaaldrich.com

Sonogashira Coupling Reactions in Related Fluorinated Systems

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the formation of carbon-carbon bonds. wikipedia.orgchemeurope.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a palladium cycle, involving oxidative addition of the aryl halide to the Pd(0) catalyst, and a copper cycle, which generates a copper acetylide intermediate. wikipedia.orgchemeurope.com A subsequent transmetallation step followed by reductive elimination yields the alkyne-substituted aromatic compound.

In polyhalogenated fluorinated systems, the Sonogashira reaction exhibits significant regioselectivity, influenced by the relative reactivity of the different halogen substituents. The typical reactivity order for the aryl halide in oxidative addition is I > Br > Cl. wikipedia.org This differential reactivity allows for selective functionalization of polyhalogenated arenes. nih.govrsc.org

For instance, studies on 1,4-Dibromo-2-fluorobenzene, a positional isomer of the title compound, provide valuable insights. The reaction of 1,4-Dibromo-2-fluorobenzene with terminal alkynes like trimethylsilylacetylene (B32187) (TMSA) can be controlled to achieve selective substitution. The greater reactivity of the C-Br bond compared to the C-F bond under these conditions allows for the selective formation of ethynyl-substituted fluorobenzenes. researchgate.net

A typical protocol for the double Sonogashira coupling on a related dibromofluorobenzene is detailed in the table below.

| Table 1: Sonogashira Coupling Conditions for 1,4-Dibromo-2-fluorobenzene | |

|---|---|

| Parameter | Condition |

| Substrate | 1,4-Dibromo-2-fluorobenzene |

| Reagent | Trimethylsilylacetylene (TMSA) (2.2 equiv.) |

| Catalyst System | Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) |

| Base | Triethylamine (Et₃N) (3 equiv.) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–80°C |

| Time | 12–24 hours |

| Reference |

This selectivity is crucial for the synthesis of complex fluorinated alkynylbenzenes, which are valuable intermediates in materials science and medicinal chemistry. wikipedia.orggold-chemistry.org

Buchwald-Hartwig Amination and Etherification Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. organic-chemistry.orglibretexts.org Similarly, the Buchwald-Hartwig etherification allows for the synthesis of aryl ethers from aryl halides and alcohols. These reactions are valued for their broad substrate scope and functional group tolerance. organic-chemistry.orgambeed.com

The general catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. wuxiapptec.com This is followed by the coordination of the amine or alcohol, deprotonation by a base to form a palladium amido or alkoxo complex, and finally, reductive elimination to yield the desired C-N or C-O coupled product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com

The reactivity of the aryl halide in the Buchwald-Hartwig reaction generally follows the trend: Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com In the context of this compound, the bromine atoms are the expected sites of reaction. Research on the closely related 2-Fluoro-1,4-dibromobenzene demonstrates the feasibility of this transformation. For example, it can be coupled with ammonia (B1221849) equivalents to produce 2-Fluorobenzene-1,4-diamine.

The conditions for such reactions are highly dependent on the choice of ligand, base, and solvent, which are optimized to achieve high yields and selectivity.

| Table 2: Buchwald-Hartwig Amination Conditions for a Dibromofluorobenzene System | |

|---|---|

| Parameter | Condition |

| Substrate | 2-Fluoro-1,4-dibromobenzene |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 eq) |

| Solvent | Toluene |

| Temperature | 100°C |

| Time | 12 h |

| Reference |

The selection of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate (Cs₂CO₃) is critical, as is the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and reductive elimination steps. wuxiapptec.com These reactions provide a powerful method for introducing nitrogen and oxygen nucleophiles onto fluorinated aromatic scaffolds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Principles of SNAr with Halogenated Aromatics

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orgbyjus.com Unlike SN1 and SN2 reactions, which are unfavorable for aryl halides due to the instability of aryl cations and the steric hindrance of the benzene ring, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism. wikipedia.orgpressbooks.pub

Addition Step: The reaction commences with the attack of a nucleophile (:Nu⁻) on the carbon atom bearing the leaving group (a halogen, X). ncrdsip.com This attack is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

Elimination Step: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. ncrdsip.com

The reactivity of halogens as leaving groups in the SNAr mechanism is a key feature and generally follows the order: F > Cl > Br > I. chemistrysteps.com This is contrary to the trend observed in SN1/SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the fluorine atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex through its strong inductive effect. ncrdsip.com

Substitution of Bromine Atoms by Nucleophiles (e.g., Amines, Alkoxides)

In the context of the SNAr addition-elimination mechanism, bromine is a less effective leaving group than fluorine. ncrdsip.com However, substitution of bromine atoms can still occur, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups or under forcing reaction conditions. smolecule.com For halogenated aromatic compounds, bromine atoms can be replaced by strong nucleophiles such as amines or alkoxides. smolecule.comambeed.com In polyhalogenated systems, the reactivity is a competitive balance between the different halogens. While fluorine is generally more readily displaced in activated systems, specific reaction conditions can be tailored to favor bromine substitution. nih.govnist.gov

Substitution of the Fluorine Atom by Nucleophiles

The C-F bond in fluorinated aromatics is the most susceptible to cleavage via the SNAr pathway when compared to other halogens. nih.govnist.gov The strong inductive effect of fluorine makes the attached carbon atom highly electrophilic, facilitating the initial attack by a nucleophile. nih.gov Studies on polyfluorinated aromatic compounds, such as hexafluorobenzene (B1203771) and its derivatives, consistently show that nucleophiles like hydroxides, alkoxides, and amines preferentially displace a fluorine atom over bromine or iodine. nih.govnist.gov For example, the reaction of bromopentafluorobenzene (B106962) with methoxide (B1231860) results in the formation of bromo-tetrafluoroanisole, where a fluorine atom, not the bromine, is substituted. nist.gov This high reactivity is a cornerstone of fluoroaromatic chemistry, enabling the introduction of a wide range of functional groups. However, it is noted that such intermolecular substitution of fluorine is more common in aromatics activated by strong electron-withdrawing groups. researchgate.net

Influence of Electron-Withdrawing Groups and Positional Isomerism on Reactivity

The rate and regioselectivity of SNAr reactions are profoundly influenced by the presence and position of substituents on the aromatic ring. libretexts.org

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂), cyano (-CN), or carbonyl groups are essential for activating the ring toward nucleophilic attack. wikipedia.orgstudymind.co.uk When positioned ortho or para to the halogen leaving group, these groups can effectively delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubncrdsip.com This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction. pressbooks.pub The more EWGs present, the higher the reactivity of the aryl halide. pressbooks.pub The halogens themselves act as EWGs through their inductive effect, which is why polyhalogenated aromatics are susceptible to SNAr. nih.gov

Positional Isomerism: The relative positions of the halogens and any activating groups determine the site of nucleophilic attack. In this compound, the fluorine atom is positioned ortho to one bromine atom (at C1) and meta to the other (at C3). The bromine at C1 is ortho to the fluorine, while the bromine at C3 is meta to the fluorine.

The reactivity of the fluorine at C2 is enhanced by the inductive electron withdrawal of the two bromine atoms at the ortho and meta positions.

The reactivity of the bromine at C1 is enhanced by the strong inductive effect of the ortho fluorine atom.

The reactivity of the bromine at C3 is less activated by the meta fluorine.

Based on the general principles of SNAr, the fluorine atom at the C2 position is the most likely site for nucleophilic attack due to the combined activating inductive effects of the flanking bromine atoms and its inherent superiority as a leaving group in this mechanism. The bromine at C1 would be the next most reactive site, being activated by the ortho fluorine. The bromine at C3 is the least activated position for SNAr.

Electrophilic Aromatic Substitution (EAS) Reactions

The presence of two bromine atoms and a fluorine atom on the benzene ring of this compound influences its reactivity in electrophilic aromatic substitution (EAS) reactions. cymitquimica.com Halogens as a group are generally deactivating substituents in EAS due to their inductive electron withdrawal. acs.org

Nitration: The nitration of halogenated benzenes is a common EAS reaction. For instance, the nitration of 1,3-dibromo-5-(2-methoxyethyl)benzene (B6180225) with a mixture of nitric acid and sulfuric acid yields 1,3-dibromo-5-(2-methoxyethyl)-2-nitrobenzene as the major product. While specific data on the nitration of this compound is not readily available, the directing effects of the bromo and fluoro substituents would govern the regiochemical outcome.

Sulfonation: Aromatic rings can be sulfonated using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). bartleby.com The electrophile is typically SO₃ or SO₃H⁺. bartleby.com Fluorine is an ortho- and para-directing deactivating group. bartleby.comvaia.comaskfilo.comaskfilo.com Therefore, the sulfonation of fluorobenzene (B45895) yields a mixture of o-fluorobenzenesulfonic acid and p-fluorobenzenesulfonic acid. bartleby.comvaia.comaskfilo.comaskfilo.com For this compound, the positions for sulfonation would be influenced by the combined directing effects of the three halogen substituents.

Friedel-Crafts Acylation: This reaction introduces an acyl group into an aromatic ring using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgyoutube.com The reaction proceeds via the formation of an acylium ion. libretexts.orgyoutube.com A solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride has been reported, catalyzed by trifluoromethanesulfonic acid and rare earth triflates, showing high selectivity for the para-product. sioc-journal.cn The presence of the deactivating bromo and fluoro substituents on this compound would likely make Friedel-Crafts acylation more challenging compared to benzene or fluorobenzene itself.

Fluorobenzene exhibits unusual reactivity in electrophilic aromatic substitution compared to other halobenzenes. acs.orgacs.org While halogens are generally deactivating, the rates of reactions like nitration and chlorination on fluorobenzene are only slightly slower than on benzene, whereas other halobenzenes react significantly slower. acs.org Strikingly, substitution at the para position of fluorobenzene is often faster than at a single position on benzene. acs.org This is attributed to a balance between the strong inductive electron-withdrawing effect and the resonance electron-donating effect of fluorine. wikipedia.orgresearchgate.net The +M (mesomeric) effect of fluorine can partially offset the -I (inductive) effect, making the para position particularly reactive. wikipedia.org This results in high para-selectivity (often >90%) in EAS reactions of fluorobenzene. acs.orgacs.org This anomalous behavior is a key consideration when predicting the EAS reactivity of fluorinated aromatic compounds like this compound.

Reduction Reactions and Formation of Fluorobenzene Derivatives

Reduction reactions of substituted nitrobenzenes are a common method for preparing aniline (B41778) derivatives. For example, the nitro group in nitrobenzene (B124822) can be reduced to an amino group using reagents like iron in the presence of hydrochloric acid or through catalytic hydrogenation. ambeed.com This methodology is applicable to the synthesis of fluorinated anilines. For instance, 2,4-dichloro-3-fluoro-aniline can be produced by the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com This aniline derivative can then undergo further reactions, such as diazotization followed by reduction, to yield other substituted fluorobenzenes. google.com

While direct reduction studies on this compound are not extensively detailed, related chemistries suggest that if a nitro group were present on the ring, it could be selectively reduced to an amine, providing a route to various fluorinated aniline derivatives.

Other Notable Reaction Pathways

The introduction of an alkoxy group onto an aromatic ring can significantly influence subsequent electrophilic substitution reactions. The methoxyethyl group, for example, is a strong electron-donating substituent that activates the benzene ring towards EAS. In the case of 1,3-dibromo-5-(2-methoxyethyl)benzene, bromination would be directed by the activating alkoxy group. Due to steric hindrance and the para-directing nature of the alkoxy group, bromination would likely occur at the position meta to the methoxyethyl group. This principle of alkoxy-directed halogenation is a valuable synthetic strategy for controlling the regiochemistry of substitution on polysubstituted aromatic rings.

Computational and Spectroscopic Studies

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of a molecule. Such studies can predict geometric parameters, electronic charge distribution, and spectroscopic signatures, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Prediction of Charge Distribution and Reaction Pathways

The distribution of electron density within 1,3-Dibromo-2-fluorobenzene is crucial for understanding its reactivity. The electronegative fluorine and bromine atoms are expected to significantly influence the electrostatic potential of the benzene (B151609) ring, directing the pathways of electrophilic and nucleophilic substitution reactions. While this compound is used in synthetic chemistry, for instance in the synthesis of 9-(2,6-Dibromophenyl)-9H-carbazole, specific computational studies predicting its charge distribution and detailed reaction mechanisms are not available.

Analysis of Hyperconjugative Interaction and Charge Delocalization (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions and charge delocalization within a molecule. It provides a detailed picture of the bonding and anti-bonding orbital interactions that contribute to molecular stability. For this compound, an NBO analysis would reveal the extent of electron delocalization from the lone pairs of the halogen atoms into the aromatic system and quantify the stabilizing effects of these interactions. However, no published NBO analysis for this specific molecule could be located.

Calculation of Optimized Geometric Parameters (Bond Lengths, Bond Angles)

DFT calculations can provide highly accurate predictions of a molecule's equilibrium geometry, including bond lengths and bond angles. This information is fundamental for understanding the molecule's three-dimensional structure and can be used to correlate with experimental data from techniques like X-ray crystallography. Without dedicated computational studies, a data table of the optimized geometric parameters for this compound cannot be compiled.

Theoretical Vibrational Frequencies and Comparison with Experimental Data

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Comparing these theoretical frequencies with experimental data is a standard method for assigning vibrational modes and validating the computational model. While the compound is commercially available, a published study presenting its experimental vibrational spectra alongside a theoretical analysis is not available.

Computational Modeling of Reaction Outcomes and Selectivity

Computational modeling can be a powerful tool to predict the outcomes and selectivity of chemical reactions. For this compound, which has multiple reactive sites, theoretical calculations could predict the regioselectivity of, for example, metal-halogen exchange reactions used in synthesis. While it is known to be a precursor in certain reactions, detailed computational models predicting its reactivity and selectivity have not been published.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show three distinct signals for the three aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The fluorine atom, being highly electronegative, will cause a significant deshielding of the adjacent protons.

Proton-proton (H-H) and proton-fluorine (H-F) coupling will result in complex splitting patterns. The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the coupled nuclei.

While the specific ¹H NMR spectrum for this compound is not available in the searched literature, data for the related compound 1,3-Dibromo-5-fluorobenzene is presented below for illustrative purposes.

¹H NMR Data for 1,3-Dibromo-5-fluorobenzene

| Peak | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2/H-6 | 7.35 | d |

This data is for 1,3-Dibromo-5-fluorobenzene and is provided for comparative purposes.

The ¹³C NMR spectrum of this compound is anticipated to display six signals, corresponding to the six carbon atoms in the benzene ring. The chemical shifts of these carbons are affected by the attached substituents. The carbon atoms directly bonded to the bromine and fluorine atoms will exhibit characteristic shifts. Furthermore, the carbon signals will show splitting due to coupling with the fluorine atom (C-F coupling), with the magnitude of the coupling constant being dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF, etc.).

Specific ¹³C NMR data for this compound is not found in the available literature. For comparison, the ¹³C NMR data for the related isomer 1,3-Dibromo-5-fluorobenzene is provided.

¹³C NMR Data for 1,3-Dibromo-5-fluorobenzene

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1/C-3 | 123.0 (d, J = 2.5 Hz) |

| C-2 | 134.5 (d, J = 9.0 Hz) |

| C-4 | 116.5 (d, J = 23.0 Hz) |

| C-5 | 162.5 (d, J = 250.0 Hz) |

This data is for 1,3-Dibromo-5-fluorobenzene and is provided for comparative purposes.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. The chemical shift of the fluorine atom in 1,3-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H–¹³C HMBC NMR for Structural Elucidation

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range couplings between protons (¹H) and carbons (¹³C) over two to three bonds. This information is vital for establishing the connectivity of a molecule and confirming the substitution pattern on the benzene ring of this compound.

In the HMBC spectrum of a substituted benzene derivative, correlations would be expected between the aromatic protons and the carbons of the ring. For this compound, the proton at position 5 (H-5) would show correlations to the carbons at positions 1, 3, 4, and 6. Similarly, protons H-4 and H-6 would show correlations to neighboring carbons, helping to piece together the structure. The absence of a proton at positions 1, 2, and 3, and the presence of the fluorine and bromine substituents, would be confirmed by the observed correlation patterns and the chemical shifts of the carbons they are attached to. For instance, the carbon attached to fluorine (C-2) would exhibit a characteristic large one-bond ¹³C-¹⁹F coupling, and its chemical shift would be significantly influenced by the high electronegativity of fluorine. The carbons attached to bromine (C-1 and C-3) would also have distinct chemical shifts. The HMBC experiment provides unambiguous evidence for the relative positions of the substituents, confirming the 1,3-dibromo-2-fluoro substitution pattern. magritek.comresearchgate.net

Table 1: Expected ¹H–¹³C HMBC Correlations for this compound Note: This table is predictive and illustrates the expected correlations based on the principles of the HMBC technique.

| Proton | Expected Carbon Correlations (²JCH and ³JCH) |

|---|---|

| H-4 | C-2, C-3, C-5, C-6 |

| H-5 | C-1, C-3, C-4, C-6 |

Infrared (FTIR) and Raman (FT-Raman) Spectroscopy

The vibrational spectra of halogenated benzenes are complex but can be assigned to specific molecular motions. researchgate.netresearchgate.net For this compound, the fundamental vibrations can be categorized as follows:

C-H Vibrations: The aromatic C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region. core.ac.uk The C-H in-plane and out-of-plane bending vibrations are observed at lower frequencies, generally in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. core.ac.uk

C-C Vibrations: The benzene ring itself has characteristic C-C stretching vibrations that appear in the 1600-1400 cm⁻¹ region.

C-F and C-Br Vibrations: The vibrations involving the halogen substituents are particularly informative. The C-F stretching vibration is typically found in the 1300-1200 cm⁻¹ range. core.ac.uk The C-Br stretching vibrations occur at much lower frequencies due to the heavier mass of the bromine atom, usually below 1100 cm⁻¹.

A complete analysis of these vibrational modes is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of the vibrational bands. researchgate.netresearchgate.net

Table 2: General Vibrational Assignments for Halogenated Benzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3100 - 3000 |

| C-C Ring Stretching | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-F Stretching | 1300 - 1200 |

| C-Br Stretching | < 1100 |

To improve the accuracy of theoretical vibrational frequency predictions, Scaled Quantum Mechanical (SQM) force field calculations are often employed. This method involves computing the harmonic vibrational frequencies using quantum chemical methods (like DFT) and then scaling them with a set of empirical scale factors. This approach corrects for systematic errors in the theoretical calculations, such as the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net The result is a set of scaled frequencies that show excellent agreement with experimental FTIR and Raman data, allowing for a more confident and detailed assignment of the observed vibrational bands. researchgate.net

The nature and position of halogen substituents significantly influence the vibrational frequencies of the benzene ring. rsc.orgresearchgate.net

Mass Effect: The frequency of the C-X (where X is a halogen) stretching vibration is heavily dependent on the mass of the halogen atom. As the mass increases from F to Br, the C-X stretching frequency decreases.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₆H₃Br₂F. chemscene.com The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak pattern. HRMS can measure the monoisotopic mass of the compound with high precision.

Molecular Formula: C₆H₃Br₂F

Monoisotopic Mass (calculated): 251.85855 g/mol epa.gov

By comparing the experimentally measured accurate mass to the calculated mass, HRMS can unequivocally confirm the molecular formula C₆H₃Br₂F, distinguishing it from any other formula that might have the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.czthermofisher.com It is widely used to determine the purity of a sample and to identify its components.

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase. It will elute at a specific retention time.

After exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting molecular ion and its fragment ions are detected. The mass spectrum of this compound will show a molecular ion peak corresponding to its mass and a characteristic fragmentation pattern. This pattern, which serves as a molecular fingerprint, along with the retention time from the GC, allows for highly confident identification and purity assessment of the compound. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The presence of fluorine and bromine atoms makes 1,3-Dibromo-2-fluorobenzene a key intermediate in the synthesis of biologically active compounds. The carbon-fluorine bond is known for its ability to enhance metabolic stability and binding affinity in drug molecules, while the bromine atoms serve as versatile handles for introducing other functional groups through cross-coupling reactions. pharmablock.com

This compound serves as a foundational scaffold in the synthesis of various pharmaceutical agents. Its structure is incorporated into more complex molecules designed to exhibit specific therapeutic effects. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve key properties such as metabolic resistance, lipophilicity, and receptor binding affinity. pharmablock.com While specific, publicly documented pathways to commercial antimicrobial agents directly from this compound are proprietary, its utility lies in its role as a versatile intermediate. echemi.comsigmaaldrich.com The bromine atoms can be selectively replaced or used in coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to build the carbon skeleton of a target pharmaceutical compound. This adaptability makes it a valuable component in the synthetic chemist's toolbox for creating new therapeutic agents.

In medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable templates for drug discovery. openochem.orgscielo.br Aromatic and heterocyclic scaffolds are common examples of these structures. scielo.brmdpi.com this compound acts as a precursor for creating derivatives that can be classified as privileged structures. By functionalizing the bromine positions, chemists can generate libraries of diverse compounds. omicsonline.org These new molecules can then be screened for activity against a wide range of biological targets, such as enzymes and receptors. The fluorinated benzene (B151609) core provided by this compound can be a key component of these novel scaffolds, contributing favorable pharmacokinetic properties to the resulting drug candidates. openochem.orgomicsonline.org

Building Block in Agrochemical Research and Development

The incorporation of fluorine into active molecules is a critical strategy in the agrochemical industry to enhance the efficacy and stability of products like herbicides, fungicides, and insecticides. researchgate.netsci-hub.se Fluorinated compounds often exhibit improved biological activity and metabolic stability. researchgate.net this compound and related bromofluorobenzenes serve as important intermediates in the production of these advanced agrochemicals. ornl.govrhhz.net The bromine atoms on the ring allow for the strategic introduction of various functional groups necessary for the molecule's specific mode of action, while the fluorine atom helps to fine-tune its biological and physical properties. ornl.govccspublishing.org.cn This makes the compound a key starting material for synthesizing next-generation crop protection agents that are more effective and environmentally stable.

Synthesis of Polymers and Polymeric Materials

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, are highly desirable in advanced materials. This compound serves as a building block for creating high-performance fluorinated polymers. sigmaaldrich.com

This compound can be used as a monomer or co-monomer in polymerization reactions. The bromine atoms can be converted into other reactive groups or participate directly in polycondensation or cross-coupling polymerization reactions. This allows for the incorporation of the fluorinated aromatic unit into the backbone of a polymer chain. The resulting polymers can be designed to have specific properties tailored for applications in fields such as electronics, aerospace, and specialty coatings, where high performance is essential.

The incorporation of fluorinated monomers like this compound into a polymer's structure significantly enhances its material properties. The strength of the carbon-fluorine bond contributes to superior thermal stability, allowing the material to withstand higher temperatures without degrading. nist.govnih.gov Furthermore, the presence of fluorine atoms creates a more chemically inert polymer that is resistant to attack by solvents, acids, and other corrosive agents. mdpi.com This results in durable materials suitable for use in harsh environments where conventional polymers would fail. nist.gov

Liquid Crystal Applications

The strategic incorporation of fluorine atoms into liquid crystal molecules is a well-established method for tailoring their electro-optical properties. The high electronegativity and small size of the fluorine atom can significantly influence molecular polarity, dielectric anisotropy, and intermolecular interactions, all of which are critical parameters for the performance of liquid crystal displays (LCDs).

Enhancement of Electro-Optical Properties in Liquid Crystal Mixtures

While direct studies detailing the use of this compound in liquid crystal mixtures are not extensively documented in publicly available research, the principles of molecular engineering in this field strongly suggest its potential as a valuable precursor. The presence of the fluorine atom, ortho to two bromine atoms, creates a unique electronic environment.

The general strategy involves using fluorinated aromatic compounds to synthesize more complex liquid crystal molecules, such as fluorinated biphenyls and terphenyls. These fluorinated moieties can enhance the dielectric anisotropy of the liquid crystal mixture, a key factor in reducing the threshold voltage required for switching. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating the carbon-carbon bonds necessary to assemble these complex liquid crystal architectures from halogenated precursors. It is plausible that this compound could serve as a building block in such syntheses, where the bromine atoms act as reactive sites for coupling reactions, ultimately incorporating the 2-fluorophenyl unit into the final liquid crystal structure.

Research on fluorinated biphenyl (B1667301) derivatives has shown that their inclusion in liquid crystal mixtures can lead to improved performance characteristics. These improvements are attributed to the altered molecular polarity and steric interactions introduced by the fluorine substituents.

Fine Chemical and Heterocyclic Compound Synthesis

This compound is a valuable intermediate in the synthesis of a variety of fine chemicals and heterocyclic compounds. Its two bromine atoms offer multiple reaction sites for the construction of complex molecular frameworks through various coupling reactions.

The synthesis of complex organic molecules often relies on the sequential and selective functionalization of aromatic rings. Halogenated benzenes, such as this compound, are ideal starting materials for these multi-step syntheses. The differential reactivity of the bromine atoms, influenced by the adjacent fluorine atom, can potentially be exploited to achieve regioselective reactions.

This compound serves as a precursor for the synthesis of various complex structures, including but not limited to dibenzofurans, carbazoles, and dibenzothiophenes. These heterocyclic systems are core structures in many pharmaceuticals, organic electronics, and advanced materials. The typical synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds at the positions of the bromine atoms.

For instance, the synthesis of a substituted dibenzofuran (B1670420) could be envisioned through a reaction cascade involving a Suzuki coupling to introduce a phenol-containing fragment, followed by an intramolecular cyclization. Similarly, the construction of carbazole (B46965) and dibenzothiophene (B1670422) derivatives could be achieved by coupling with appropriate aniline (B41778) or thiophene (B33073) precursors, respectively. The fluorine atom in the this compound starting material would then be incorporated into the final heterocyclic product, potentially influencing its electronic properties and biological activity.

Below is a table summarizing some of the potential applications of this compound in the synthesis of fine and heterocyclic chemicals.

| Target Compound Class | Synthetic Strategy | Potential Application |

| Substituted Dibenzofurans | Suzuki Coupling, Intramolecular Cyclization | Pharmaceuticals, Organic Electronics |

| Substituted Carbazoles | Buchwald-Hartwig Amination | Organic Light-Emitting Diodes (OLEDs), Photovoltaics |

| Substituted Dibenzothiophenes | Suzuki Coupling, C-S Bond Formation | Organic Semiconductors, Dyes |

The versatility of this compound as a building block in organic synthesis highlights its importance in the ongoing development of new materials and therapeutic agents.

Environmental and Toxicological Research Perspectives on Halogenated Aromatics

Environmental Fate and Degradation Pathways

Halogenated aromatic compounds, a category that includes 1,3-Dibromo-2-fluorobenzene, are of environmental interest due to their widespread use and potential for persistence. bohrium.comscirp.org The environmental fate of these substances is largely determined by their susceptibility to various degradation processes, including microbial breakdown and photodegradation. bohrium.commdpi.com

Microbial degradation of halogenated aromatics is a key process in their removal from the environment. nih.govoup.com This biological process can be broadly divided into three stages: an upper pathway involving initial modifications, a middle pathway focused on dehalogenation, and a lower pathway that converts the products into common cellular metabolites. bohrium.comnih.gov Dehalogenation, the removal of halogen atoms, is often the most challenging step in this process. bohrium.comnih.gov Microorganisms have evolved various enzymatic strategies to achieve this, including reductive, oxidative, and hydrolytic reactions. bohrium.com For instance, the degradation of chlorobenzene (B131634) by certain bacteria involves hydroxylation steps to produce catecholic intermediates, which are then subject to ring cleavage. nih.gov Similarly, the metabolism of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol (B1207897) and catechol, which are then processed by ortho-cleavage pathways. nih.gov While specific pathways for this compound are not extensively detailed in the provided search results, the principles of microbial degradation of other halogenated benzenes provide a framework for its likely environmental breakdown.

Photodegradation is another significant pathway for the breakdown of halogenated aromatic compounds. mdpi.com The rate and products of photolysis can be influenced by factors such as the wavelength of light and the surrounding medium. mdpi.com Studies on brominated flame retardants, for example, show that degradation is significantly faster under UV irradiation compared to visible light. mdpi.comresearchgate.net The primary photodegradation process for many brominated compounds is debromination, the removal of bromine atoms. researchgate.netdiva-portal.org This stepwise removal of halogens can lead to the formation of less halogenated, and sometimes more toxic, intermediates. researchgate.net For instance, the photodegradation of hexabromobenzene (B166198) can produce penta-, tetra-, and tribromobenzene. diva-portal.org

The environmental persistence of these compounds is a concern, as some, like certain novel brominated flame retardants, have been found to be persistent and have the potential to bioaccumulate. diva-portal.orgau.dk The presence of multiple halogen atoms, as in this compound, can influence the compound's stability and reactivity. cymitquimica.com

Table 1: Key Degradation Processes for Halogenated Aromatic Compounds

| Degradation Process | Description | Key Factors | Example Intermediates/Products |

|---|---|---|---|

| Microbial Degradation | Breakdown by microorganisms through enzymatic reactions. bohrium.comnih.gov | Microbial species, enzyme availability, presence of co-substrates. bohrium.comresearchgate.net | Chlorocatechols, 4-fluorocatechol, catechol. nih.govnih.gov |

| Photodegradation | Breakdown by light energy, particularly UV radiation. mdpi.com | Light wavelength, solvent/medium, initial concentration. mdpi.com | Debrominated compounds (e.g., pentabromobenzene (B1596035) from hexabromobenzene). diva-portal.org |

Atmospheric Chemistry and Ecological Risks

The atmospheric chemistry of halogenated aromatics is a critical determinant of their environmental impact, as atmospheric transport is a primary route for their global distribution. rsc.orgaminer.org The principal removal mechanism for these compounds from the troposphere is oxidation by hydroxyl (OH) radicals. rsc.orgaminer.org The rate of this reaction dictates the atmospheric lifetime of a given compound and, consequently, its potential for long-range transport. rsc.org

For some halogenated benzenes, such as fluorobenzene and chlorobenzene, the reaction with OH radicals is relatively fast, leading to their efficient removal from the atmosphere and limiting their potential for long-distance travel. rsc.orgaminer.org Conversely, more heavily halogenated compounds like hexafluorobenzene (B1203771) and hexachlorobenzene (B1673134) react more slowly, resulting in longer atmospheric lifetimes and classifying them as persistent organic pollutants (POPs). rsc.orgaminer.org While specific kinetic data for this compound's reaction with OH radicals is not provided in the search results, its structure suggests it would undergo similar atmospheric oxidation processes.

The ecological risks associated with halogenated benzenes stem from their potential toxicity to various organisms. epa.gov Several chlorinated and fluorinated benzenes have demonstrated toxicity to marine life, including mollusks and crustaceans. epa.gov The toxicity of brominated flame retardants to marine organisms has also been noted, with some compounds being classified as very toxic. wur.nl For instance, benzene (B151609) itself, a foundational aromatic compound, has been shown to cause acute mortality in fish species like Zacco platypus in simulated spill scenarios. eeer.org The introduction of halogen atoms can modify the toxicity profile of the parent benzene molecule. The photolytic degradation of highly brominated flame retardants can generate byproducts that exhibit cytotoxicity. acs.org The potential for bioaccumulation is another significant ecological concern, as some halogenated compounds can accumulate in organisms and magnify up the food chain. diva-portal.orgau.dk

Comparative Analysis of Atmospheric Oxidation by Hydroxyl Radicals

The atmospheric lifetime of halogenated aromatic compounds is primarily controlled by the rate of their gas-phase reaction with hydroxyl (OH) radicals. rsc.orgaminer.orgmdpi.com A comparative analysis of the reaction rate constants for various halogenated benzenes provides insight into their relative persistence in the atmosphere.

Studies have shown that the degree and type of halogenation significantly influence the reaction kinetics with OH radicals. rsc.orgaminer.org For example, the rate constants for the reaction of OH radicals with monohalogenated benzenes like fluorobenzene and chlorobenzene are such that they are removed from the atmosphere relatively quickly. rsc.orgaminer.org This suggests a lower potential for long-range atmospheric transport. rsc.org In contrast, perhalogenated compounds such as hexafluorobenzene and hexachlorobenzene exhibit much lower reaction rates with OH radicals, leading to significantly longer atmospheric lifetimes and classifying them as persistent organic pollutants (POPs). rsc.orgaminer.org

Theoretical studies have elucidated the mechanism of these reactions, indicating that the addition of the OH radical to the aromatic ring proceeds through the formation of a prereaction complex. rsc.orgaminer.org The orientation of the OH radical as it approaches the benzene ring differs between monohalogenated and perhalogenated benzenes. rsc.orgaminer.org

While specific rate constants for this compound were not found in the search results, the general trends observed for other halogenated benzenes allow for an informed estimation of its atmospheric behavior. The presence of both bromine and fluorine atoms would influence the electron density of the aromatic ring and thus its reactivity towards electrophilic attack by the OH radical. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the reaction rates of halogenated aromatic compounds with OH radicals, offering a tool to estimate the atmospheric half-lives of compounds for which experimental data is unavailable. nih.govrsc.org

Table 2: Comparative Atmospheric Lifetimes of Selected Halogenated Benzenes

| Compound | Relative Reaction Rate with OH Radicals | Atmospheric Lifetime | Long-Range Transport Potential |

|---|---|---|---|

| Fluorobenzene | Relatively High rsc.orgaminer.org | Short rsc.orgaminer.org | Low rsc.orgaminer.org |

| Chlorobenzene | Relatively High rsc.orgaminer.org | Short rsc.orgaminer.org | Low rsc.orgaminer.org |

| Hexafluorobenzene | Low rsc.orgaminer.org | Long (Potential POP) rsc.orgaminer.org | High rsc.org |

| Hexachlorobenzene | Low rsc.orgaminer.org | Long (POP) rsc.orgaminer.org | High rsc.org |

Human Health Considerations in Research Settings

In a research setting, handling this compound requires adherence to standard laboratory safety protocols due to the potential health hazards associated with halogenated aromatic compounds. chemicalbook.comfishersci.ptthermofisher.com Safety Data Sheets (SDS) for similar compounds, such as 1,3-Dibromo-5-fluorobenzene and 1,4-Dibromo-2-fluorobenzene, indicate that these substances can cause skin and serious eye irritation, and may cause respiratory irritation. fishersci.ptthermofisher.comsigmaaldrich.comtcichemicals.com

Therefore, appropriate personal protective equipment (PPE) is essential. This includes wearing protective gloves, safety goggles or a face shield, and protective clothing to prevent skin contact. chemicalbook.comfishersci.ptthermofisher.com Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust. chemicalbook.comthermofisher.com In case of accidental contact, immediate first aid measures are necessary. If the substance gets into the eyes, they should be rinsed cautiously with water for several minutes. chemicalbook.comfishersci.ptthermofisher.com For skin contact, the affected area should be washed with soap and plenty of water. chemicalbook.comfishersci.pt If inhaled, the individual should be moved to fresh air. chemicalbook.comfishersci.pt

Proper storage and disposal are also critical aspects of managing this chemical in a research environment. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.com Disposal of this compound and its containers must follow local, regional, and national regulations for hazardous waste. fishersci.pttcichemicals.com While comprehensive toxicological data for this compound itself is limited in the provided search results, the general profile of halogenated benzenes suggests that it should be handled with care to minimize potential exposure and health risks to researchers. cymitquimica.comasianpubs.org

Q & A

Q. What are the recommended safety protocols for handling 1,3-Dibromo-2-fluorobenzene in laboratory settings?

Methodological Answer:

- PPE and Ventilation: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with adequate exhaust ventilation to avoid inhalation of vapors or aerosols .

- Containment: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Avoid dust generation during transfer .

- First Aid: For eye exposure, flush immediately with water for 15 minutes and seek medical attention. For skin contact, rinse thoroughly and remove contaminated clothing .

Q. What synthetic routes are available for preparing this compound, and how can researchers optimize yields?

Methodological Answer:

- Directed Halogenation: Start with fluorobenzene derivatives and employ bromination using FeBr₃ or AlBr₃ as catalysts. Bromine’s meta-directing effects and fluorine’s ortho/para-directing properties influence substitution patterns .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via GC-MS or HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify substituent positions using coupling constants (e.g., fluorine’s deshielding effects).

- GC-MS: Confirm molecular weight (271.89 g/mol) and fragmentation patterns .

- Elemental Analysis: Verify C, H, Br, and F percentages against theoretical values (e.g., F: ~7.0%) .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: